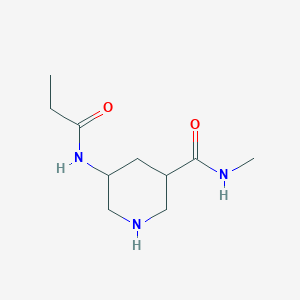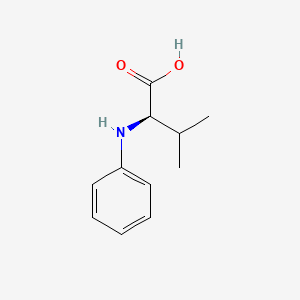![molecular formula C12H20O2S B13062257 2-(Methylsulfanyl)spiro[3.6]decane-2-carboxylic acid](/img/structure/B13062257.png)
2-(Methylsulfanyl)spiro[3.6]decane-2-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Methylsulfanyl)spiro[36]decane-2-carboxylic acid is a chemical compound with the molecular formula C₁₂H₂₀O₂S It is characterized by a spirocyclic structure, which includes a sulfur atom attached to a methyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Methylsulfanyl)spiro[3.6]decane-2-carboxylic acid typically involves the formation of the spirocyclic core followed by the introduction of the methylsulfanyl group. One common method involves the cyclization of a suitable precursor under acidic or basic conditions to form the spirocyclic structure. The methylsulfanyl group can then be introduced through a nucleophilic substitution reaction using a methylthiolating agent.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) to isolate the desired product.
Análisis De Reacciones Químicas
Types of Reactions
2-(Methylsulfanyl)spiro[3.6]decane-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The sulfur atom can be oxidized to form sulfoxides or sulfones.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The methylsulfanyl group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as thiols, amines, or halides can be used under appropriate conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols.
Substitution: Various substituted spirocyclic compounds depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2-(Methylsulfanyl)spiro[3.6]decane-2-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 2-(Methylsulfanyl)spiro[3.6]decane-2-carboxylic acid involves its interaction with specific molecular targets. The sulfur atom in the methylsulfanyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially altering their function. Additionally, the spirocyclic structure may enable the compound to fit into specific binding sites, modulating biological pathways.
Comparación Con Compuestos Similares
Similar Compounds
Spiro[3.6]decane-2-carboxylic acid: Lacks the methylsulfanyl group, resulting in different chemical properties and reactivity.
2-(Methylsulfanyl)spiro[3.5]nonane-2-carboxylic acid: Similar structure but with a different ring size, affecting its steric and electronic properties.
Uniqueness
2-(Methylsulfanyl)spiro[3.6]decane-2-carboxylic acid is unique due to its specific spirocyclic structure combined with the presence of a methylsulfanyl group. This combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various research applications.
Propiedades
Fórmula molecular |
C12H20O2S |
|---|---|
Peso molecular |
228.35 g/mol |
Nombre IUPAC |
2-methylsulfanylspiro[3.6]decane-2-carboxylic acid |
InChI |
InChI=1S/C12H20O2S/c1-15-12(10(13)14)8-11(9-12)6-4-2-3-5-7-11/h2-9H2,1H3,(H,13,14) |
Clave InChI |
GFGNHLQXTITKCG-UHFFFAOYSA-N |
SMILES canónico |
CSC1(CC2(C1)CCCCCC2)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![5-(Dimethoxymethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine](/img/structure/B13062209.png)
![(E)-{[3-nitro-4-(piperidin-1-yl)phenyl]methylidene}aminothiophene-2-carboxylate](/img/structure/B13062212.png)

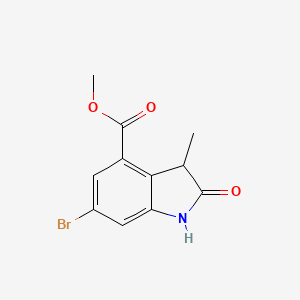
![1-[(3-Bromothiophen-2-YL)methyl]-1H-pyrazol-4-amine](/img/structure/B13062227.png)
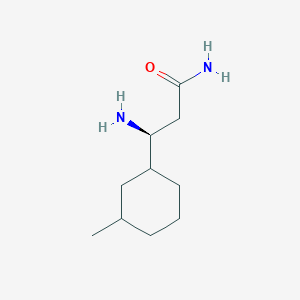
![1-[2-(1-Methyl-1H-imidazol-2-yl)ethyl]-1H-pyrazol-3-amine](/img/structure/B13062245.png)
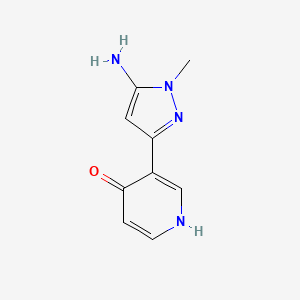
![{2,3-Dimethylpyrazolo[1,5-a]pyrimidin-7-yl}methanamine](/img/structure/B13062265.png)
![2-{[4-ethyl-5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B13062266.png)
